3-(Azetidin-3-yloxy)pyridine hydrochloride
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Overview
Description
3-(Azetidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 3-hydroxypyridine with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the azetidin-3-yloxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
3-(Azetidin-3-yloxy)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyridine ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)pyridine dihydrochloride: Similar in structure but with two hydrochloride groups.
3-(Azetidin-3-yloxy)pyridine-2-carbonitrile hydrochloride: Contains a nitrile group, which may alter its reactivity and applications.
Uniqueness
3-(Azetidin-3-yloxy)pyridine hydrochloride is unique due to its specific combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;/h1-4,8,10H,5-6H2;1H |
InChI Key |
SWUPQAFIEWLDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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